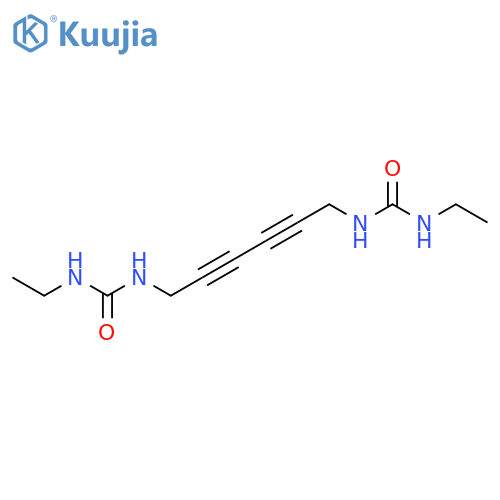Cas no 98786-22-2 (Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-)
尿素誘導体である「Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-」は、高度に特殊化された有機化合物です。この化合物は、2,4-ヘキサジイン骨格を中心に、両末端にエチル尿素基が結合した構造を特徴とします。共役ジイン構造による光反応性や分子配向性に優れ、高分子材料や機能性材料の架橋剤としての応用が期待されます。特に、UV硬化システムや自己組織化材料における選択的反応性が注目される点が技術的利点です。エチル基の導入により溶解性が調整可能で、有機溶媒との親和性が向上していることも特長です。

98786-22-2 structure
商品名:Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
CAS番号:98786-22-2
MF:C12H18N4O2
メガワット:250.296922206879
MDL:MFCD31704912
CID:2682277
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-3-[6-(ethylcarbamoylamino)hexa-2,4-diynyl]urea
- 1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea)
- Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
-
- MDL: MFCD31704912
- インチ: 1S/C12H18N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-4,9-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
- InChIKey: PFCYYKFTWPGYCP-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC#CC#CCNC(NCC)=O)NCC
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 365
- トポロジー分子極性表面積: 82.3
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P34755-25G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 25G |
$1,010 | 2023-09-16 | |
| 1PlusChem | 1P01JMCP-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 1g |
$92.00 | 2024-04-19 | |
| 1PlusChem | 1P01JMCP-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 5g |
$235.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528483-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 98% | 1g |
¥1323.00 | 2024-04-23 | |
| Advanced ChemBlocks | P34755-5G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 5G |
$335 | 2023-09-16 | |
| Advanced ChemBlocks | P34755-1G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 1G |
$110 | 2023-09-16 | |
| Aaron | AR01JML1-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 1g |
$93.00 | 2025-02-13 | |
| Aaron | AR01JML1-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 5g |
$266.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528483-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 98% | 5g |
¥3694.00 | 2024-04-23 | |
| 1PlusChem | 1P01JMCP-25g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 25g |
$683.00 | 2024-04-19 |
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
98786-22-2 (Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
